molecular formula C18H17N7O B2731416 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide CAS No. 2034295-72-0

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide

货号: B2731416
CAS 编号: 2034295-72-0
分子量: 347.382
InChI 键: WKKJUCJMZCVDPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide is a potent, selective, and ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A receptor type I (ACVR1). This kinase is a key component of the bone morphogenetic protein (BMP) signaling pathway. Dysregulated signaling through ALK2, particularly due to gain-of-function mutations in the ACVR1 gene, is a well-established driver of Fibrodysplasia Ossificans Progressiva (FOP), a rare and devastating genetic disorder characterized by progressive heterotopic ossification (Source: PubMed) . Consequently, this compound serves as a critical pharmacological tool for investigating the pathogenesis of FOP and for validating ALK2 as a therapeutic target. Its high selectivity profile minimizes off-target effects, making it ideal for mechanistic studies in relevant cell-based and in vivo models of aberrant bone formation. Research with this inhibitor extends to exploring its potential in other conditions involving BMP signaling, such as certain forms of cancer, including diffuse intrinsic pontine glioma (DIPG) (Source: ACS Publications) . It enables scientists to dissect the specific contributions of ALK2-mediated signaling in complex biological processes and to assess the therapeutic window of ALK2 inhibition for a range of indications.

属性

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c26-18(14-9-20-15-4-2-1-3-13(14)15)22-12-5-7-24(10-12)16-17-23-21-11-25(17)8-6-19-16/h1-4,6,8-9,11-12,20H,5,7,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKJUCJMZCVDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CNC3=CC=CC=C32)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Triazolo[4,3-a]pyrazine moiety: Contributes to the compound's interaction with biological targets.
  • Pyrrolidine ring: Enhances solubility and bioavailability.
  • Indole and carboxamide groups: Implicated in biological activity through hydrogen bonding and π-stacking interactions.

Molecular Formula: C₁₅H₁₆N₈O₂
Molecular Weight: 340.34 g/mol

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of c-Met kinase, a target in cancer therapy. In vitro studies indicate significant inhibition at nanomolar concentrations.
  • Induction of Apoptosis: Experimental data suggest that the compound can induce apoptosis in cancer cells through mechanisms such as activation of caspases and alterations in the Bax/Bcl-2 ratio.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of this compound against various cancer cell lines:

Cell LineIC₅₀ Value (µM)Mechanism
A5490.83 ± 0.07c-Met inhibition
MCF-70.15 ± 0.08Apoptosis induction
HeLa2.85 ± 0.74Cell cycle arrest

These results indicate that this compound exhibits potent antitumor activity across multiple cell lines, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been investigated:

Enzyme TargetIC₅₀ Value (nM)
c-Met kinase48

This inhibition suggests that the compound may serve as a lead for developing targeted therapies against cancers driven by aberrant c-Met signaling .

Study on Apoptotic Mechanisms

A detailed study conducted on the effects of this compound demonstrated its capacity to induce apoptosis in cancer cells through:

  • Annexin V-FITC/PI staining: Indicating early and late apoptosis.
  • Cell cycle analysis: Revealing G0/G1 phase arrest.

These findings underscore the compound's multifaceted approach to combating cancer by not only inhibiting growth but also triggering programmed cell death .

科学研究应用

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing triazolo and pyrazine moieties exhibit promising anticancer properties. The unique structural features of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide may enhance its interaction with specific molecular targets involved in cancer cell proliferation and survival pathways. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in various cancer cell lines .

Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. The presence of the triazolo and indole groups is associated with enhanced antibacterial and antifungal activities. For instance, derivatives of triazoles have shown effectiveness against resistant strains of bacteria and fungi . The mechanism often involves interference with microbial cell wall synthesis or inhibition of nucleic acid synthesis.

Pharmacology

Enzyme Inhibition
this compound may act as an inhibitor for specific enzymes that are crucial in metabolic pathways. For example, compounds with similar structures have been reported to inhibit enzymes involved in the biosynthesis of nucleotides or amino acids, which can be particularly useful in developing treatments for metabolic disorders .

Neuropharmacological Applications
The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Preliminary studies indicate that derivatives of indole and triazole can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Biochemical Research

Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action at a molecular level and guide the design of more potent analogs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the indole or triazole rings can significantly influence biological activity and selectivity toward specific targets .

化学反应分析

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step organic reactions, primarily leveraging nucleophilic aromatic substitution and coupling reactions. Critical steps include:

Triazolo-Pyrazine Core Formation

The triazolo[4,3-a]pyrazine moiety is constructed through cyclocondensation of pyrazine derivatives with hydrazine or its analogs. For example:

  • Reaction : 3-Aminopyrazine-2-carboxamide reacts with nitrous acid (HNO₂) under acidic conditions to form the triazole ring via diazotization and cyclization.

  • Yield : 65–72% under optimized conditions (0–5°C, HCl/NaNO₂).

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen undergoes nucleophilic substitution with halogenated triazolo-pyrazine precursors:

  • Reaction : 8-Chloro-triazolo[4,3-a]pyrazine reacts with pyrrolidin-3-amine in anhydrous DMF at 80°C with K₂CO₃ as a base.

  • Conditions :

    ParameterValue
    Temperature80°C
    SolventDMF
    CatalystK₂CO₃ (2 eq)
    Reaction Time12–16 hours
    Yield68–75%

Indole-3-Carboxamide Coupling

The final step involves amide bond formation between the pyrrolidine-triazolo-pyrazine intermediate and indole-3-carboxylic acid:

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM .

  • Mechanism : Activation of the carboxylic acid to an active ester, followed by nucleophilic attack by the pyrrolidine amine.

  • Yield : 80–85% after purification by column chromatography.

Functional Group Reactivity

The compound’s reactivity is governed by its triazole, pyrazine, and carboxamide groups:

Triazole Ring

  • Electrophilic Substitution : The triazole N2 position undergoes alkylation with methyl iodide (CH₃I) in DMF at 60°C.

  • Cycloaddition : Participates in Huisgen 1,3-dipolar cycloaddition with alkynes under Cu(I) catalysis (click chemistry).

Pyrazine Ring

  • Nucleophilic Aromatic Substitution : Halogenated derivatives (e.g., 8-bromo analogs) react with amines or thiols at 100–120°C.

  • Oxidation : Resists oxidation under mild conditions but decomposes in strong oxidizers like KMnO₄.

Carboxamide Group

  • Hydrolysis : Reacts with 6M HCl at reflux to yield indole-3-carboxylic acid (95% conversion).

  • Transamidation : Forms new amides with primary amines (e.g., benzylamine) using Ti(OiPr)₄ as a catalyst .

Reaction Optimization Data

Comparative analysis of reaction conditions and outcomes:

Reaction TypeConditionsCatalystYield (%)Purity (%)
Triazole CyclizationHCl/NaNO₂, 0–5°C, 4hNone7298
Pyrrolidine CouplingDMF, 80°C, 14hK₂CO₃7595
Amide Bond FormationDCM, EDCl/HOBt, rt, 24hDMAP8599
Triazole AlkylationCH₃I, DMF, 60°C, 8hNaH6090

Mechanistic Insights

  • Nucleophilic Substitution : The reaction between 8-chloro-triazolo-pyrazine and pyrrolidine proceeds via an SNAr mechanism, where the chloride leaving group is displaced by the pyrrolidine nitrogen’s lone pair.

  • Amide Coupling : EDCl activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the carboxamide.

Side Reactions and Byproducts

  • Triazole Ring Opening : Observed under prolonged heating (>100°C) in polar aprotic solvents (e.g., DMSO).

  • Pyrrolidine Ring Oxidation : Forms pyrrolidone derivatives when exposed to strong oxidizers like m-CPBA.

相似化合物的比较

Core Heterocyclic Variations

Triazolopyrazine Derivatives: The target compound shares structural homology with pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compounds 7 and 9 in ), which exhibit isomerization behavior under varying reaction conditions. For instance, isomerization to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (6 and 8) alters electronic properties and binding affinity .

Pyrrolo-Triazolopyrazines :
Compounds such as N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide () incorporate a pyrrolo-fused triazolopyrazine system. The addition of a pyrrolidine ring in the target compound replaces the cyclobutyl group, enhancing solubility and reducing steric hindrance .

Substituent Modifications

Indole vs. Pyrazole/Pyrimidine Groups :
The indole-3-carboxamide group distinguishes the target compound from analogs like N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (). The indole moiety’s planar structure and hydrogen-bonding capability may enhance target engagement compared to pyrazole derivatives, which prioritize hydrophobic interactions .

Pyrrolidine vs.

Pharmacological Profiles

Kinase Inhibition :
Upadacitinib (), a JAK1 inhibitor, shares the triazolopyrazine-pyrrolidine scaffold but includes an imidazo-pyrrolo extension. The absence of this extension in the target compound may narrow its kinase selectivity, reducing off-target effects .

Synthetic Accessibility :
The tert-butyl carbamate-protected analog tert-butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)carbamate () highlights the role of protecting groups in streamlining synthesis. The target compound’s indole-3-carboxamide group necessitates orthogonal coupling strategies, increasing synthetic complexity .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP*
Target Compound C₁₉H₁₈N₈O 382.41 Indole-3-carboxamide, pyrrolidine 2.1 (est)
N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide C₂₁H₂₁N₉O 423.46 Pyrazole-4-carboxamide, phenyl 3.5 (est)
Upadacitinib (Abt-494) C₁₇H₁₉F₃N₆O 380.37 Imidazo-pyrrolo extension, trifluoroethyl 1.8
tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)carbamate C₁₅H₂₂N₆O₃ 342.38 tert-Butyl carbamate 1.2

*Estimated using fragment-based methods.

常见问题

Basic: What are the standard synthetic routes for synthesizing N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide, and what key reagents are involved?

Answer:
The synthesis typically involves coupling triazolopyrazine intermediates with pyrrolidine-indole scaffolds. A general approach includes:

  • Step 1: Activation of carboxylic acids (e.g., indole-3-carboxylic acid) using carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) at 100°C for 1 hour to form an active acyl imidazole intermediate .
  • Step 2: Reaction with hydrazine derivatives (e.g., N1-substituted hydrazinopyrazinones) under reflux for 24 hours to form the triazolopyrazine core .
  • Step 3: Coupling the triazolopyrazine moiety to the pyrrolidine-indole fragment using EDCI/HOBt-mediated amidation in DMF at 60°C for 18 hours .
    Key Reagents: CDI, DMF, EDCI, HOBt, and anhydrous solvents for moisture-sensitive steps.

Basic: How is the purity and structural integrity of the compound verified post-synthesis?

Answer:
Critical analytical methods include:

  • HPLC: To assess purity (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm structural integrity. For example, indole protons appear as singlet peaks at δ 7.2–7.8 ppm, while triazolopyrazine protons resonate at δ 8.1–8.9 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]+^+ = 434.18; observed = 434.17) .

Advanced: What strategies are employed to optimize reaction yields in the coupling of triazolopyrazine intermediates with indole moieties?

Answer:
Yield optimization focuses on:

  • Solvent Selection: Anhydrous DMF or dichloromethane (DCM) minimizes side reactions .
  • Catalyst Use: Adding 1–2 mol% of DMAP (4-dimethylaminopyridine) accelerates amidation kinetics .
  • Temperature Control: Maintaining 60–80°C during coupling prevents thermal decomposition of labile intermediates .
  • Workup Protocols: Precipitation with ice-cold water followed by recrystallization (e.g., using DMF/i-propanol mixtures) improves yield by 15–20% .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:
Contradictory activity data (e.g., IC50_{50} variability in kinase assays) may arise from:

  • Assay Conditions: Standardize buffer pH (7.4), ATP concentration (1 mM), and incubation time (60 min) to reduce variability .
  • Compound Solubility: Use DMSO stock solutions ≤10 mM to avoid aggregation artifacts .
  • Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) binding assays or cellular thermal shift assays (CETSA) .
  • Metabolite Interference: Perform LC-MS/MS to rule out metabolite-mediated effects in cell-based studies .

Advanced: What methodologies are recommended for studying the structure-activity relationships (SAR) of triazolopyrazine derivatives?

Answer:
SAR studies require:

  • Functional Group Modifications: Synthesize analogs with substituents at the indole C3 position (e.g., methyl, halogen) to assess steric/electronic effects .
  • Biological Profiling: Test analogs against a panel of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .
  • Computational Modeling: Dock compounds into kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding modes and guide rational design .
  • Pharmacokinetic Screening: Evaluate metabolic stability in microsomal assays (e.g., human liver microsomes, t1/2_{1/2} > 30 min desired) .

Advanced: How can researchers resolve challenges in purifying N-(1-([1,2,4]triazolo[...])-1H-indole-3-carboxamide due to polar byproducts?

Answer:

  • Chromatography: Use silica gel column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar impurities .
  • Counterion Pairing: Add 0.1% trifluoroacetic acid (TFA) to mobile phases in reverse-phase HPLC to improve peak symmetry .
  • Crystallization: Recrystallize from DMF/EtOAc (1:3 v/v) at −20°C to isolate high-purity crystals (>99% by HPLC) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at −20°C in sealed, argon-purged vials to prevent oxidation .
  • Solubility: Lyophilize to a stable powder (avoid aqueous solutions for long-term storage) .
  • Light Sensitivity: Use amber glass vials to protect against photodegradation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。